1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS/c1-11-8-18-22-23-19(24(18)16-5-3-2-4-13(11)16)26-10-17(25)12-6-7-14(20)15(21)9-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINGNIZRAFJBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound incorporates both a triazole and quinoline moiety, which are known for their diverse pharmacological profiles. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzymatic inhibition properties based on existing research.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole scaffold. The mechanism of action often involves the inhibition of key enzymes related to cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of 1,2,4-triazole exhibited significant cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound showed promising results against colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values in the low micromolar range (6.2 μM for HCT-116) .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | ~7.0 |
These findings suggest that modifications in the triazole structure can significantly enhance anticancer activity.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. The incorporation of thioether groups has been shown to enhance antifungal activity.
- Research Findings : A comparative study indicated that similar compounds exhibited superior antifungal activity compared to standard antifungal agents like bifonazole. The best-performing compounds achieved MIC values lower than 10 μg/mL against various fungal strains .
| Microorganism | MIC Value (μg/mL) |
|---|---|
| Candida albicans | 5 |
| Aspergillus niger | 7 |
Enzyme Inhibition
Enzymatic inhibition is another critical aspect of the biological activity of this compound.
- Mechanism : The compound has shown potential as an inhibitor of key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the triazole and quinoline rings can dramatically influence potency and selectivity.
- Key Findings :
- Substituents at the 3 and 4 positions on the phenyl ring were found to enhance anticancer activity.
- The methyl group on the triazole ring contributes to increased lipophilicity and improved cell permeability.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the triazole and quinoline moieties exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of quinoline showed cytotoxic effects against various cancer cell lines, suggesting that the introduction of the triazole group could enhance these effects due to potential synergistic mechanisms .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity:
- A series of related compounds were synthesized and tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives showed promising results with low minimum inhibitory concentration (MIC) values .
Antituberculosis Potential
Recent studies have highlighted the potential of similar compounds as antituberculosis agents:
- Compounds with similar structural frameworks have demonstrated effectiveness against Mycobacterium tuberculosis, indicating that further exploration of 1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone may yield valuable insights into new treatment options for tuberculosis .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3,4-Dichlorophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone, and how do reaction conditions influence yield?
- The compound can be synthesized via multi-step reactions involving condensation, cyclization, and thioether formation. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) produces pyrazole intermediates, which are further functionalized . Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly impact yield. Ethanol or acetone as solvents, combined with K₂CO₃ as a base, improves thioether bond formation efficiency .
Q. How is the structural integrity of this compound validated experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated in analogous triazoloquinoline derivatives . Complementary techniques include ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and mass spectrometry for molecular ion peaks matching the theoretical mass .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent polarity, or concentration ranges). For instance, thiophene-containing analogs show variable IC₅₀ values in kinase inhibition assays due to solvent-dependent solubility . Standardizing protocols (e.g., using DMSO as a universal solvent and normalizing to positive controls like staurosporine) improves cross-study comparability .
Q. How can computational methods predict the compound’s reactivity and binding modes?
- Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates optimized geometries and frontier molecular orbitals (HOMO/LUMO), which correlate with experimental XRD data . Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., kinase domains) identifies potential binding pockets, guided by sulfur-π interactions and hydrophobic complementarity .
Q. What are the limitations of current synthetic protocols for scaling up production?
- Batch synthesis in refluxing acetic acid or ethanol limits scalability due to prolonged reaction times (>4 hours) and moderate yields (50–70%) . Transitioning to continuous flow reactors with immobilized catalysts (e.g., Pd/C) or microwave-assisted synthesis can enhance throughput and purity .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
- Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) reveal degradation pathways: hydrolysis of the thioether bond at pH < 3 and oxidation of the dichlorophenyl moiety at pH > 8. Stabilizing excipients (e.g., cyclodextrins) or lyophilization are recommended for long-term storage .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) distinguish polymorphs. For example, Form I (melting point 168°C) and Form II (melting point 174°C) exhibit distinct PXRD peaks at 2θ = 12.5° and 15.3° .
Methodological Recommendations
- Synthetic Optimization : Use gradient HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction intermediates .
- Data Validation : Cross-validate biological activity with orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to minimize false positives .
- Computational Workflow : Combine DFT with molecular dynamics simulations (AMBER or GROMACS) to assess conformational flexibility in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
